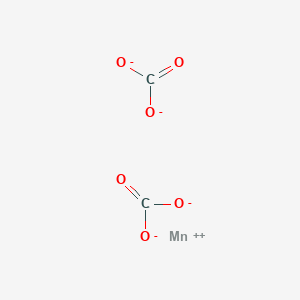
Manganous dicarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganous dicarbonate, also known as manganese(II) dicarbonate, is a chemical compound with the formula Mn(CO3)2. It is a carbonate salt of manganese in which manganese is in the +2 oxidation state. This compound is typically found in nature as the mineral rhodochrosite, which is characterized by its pink to red color. This compound is used in various industrial applications, including as a precursor to other manganese compounds and as a pigment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganous dicarbonate can be synthesized through the reaction of manganese(II) sulfate with sodium carbonate in an aqueous solution. The reaction is typically carried out at room temperature, and the product is precipitated out of the solution:
MnSO4+2Na2CO3→Mn(CO3)2+2Na2SO4
Industrial Production Methods: Industrial production of this compound often involves the use of manganese(II) oxide or manganese(IV) oxide as starting materials. These oxides are reacted with carbon dioxide under high pressure and temperature to form this compound. The reaction conditions typically involve temperatures around 200°C and pressures of about 5-10 atmospheres.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form manganese(III) or manganese(IV) compounds. For example, it can be oxidized by potassium permanganate in an acidic medium to form manganese dioxide.
Reduction: It can be reduced to manganese metal by heating with a reducing agent such as hydrogen gas.
Substitution: this compound can react with acids to form manganese(II) salts and carbon dioxide.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, carbon monoxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products:
Oxidation: Manganese dioxide (MnO2).
Reduction: Manganese metal (Mn).
Substitution: Manganese(II) chloride (MnCl2), manganese(II) sulfate (MnSO4).
Wissenschaftliche Forschungsanwendungen
Manganous dicarbonate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other manganese compounds, including manganese oxides and manganese sulfides.
Biology: this compound is used in studies of manganese metabolism and its role in biological systems.
Medicine: It is investigated for its potential use in manganese-based imaging agents for magnetic resonance imaging (MRI).
Industry: this compound is used as a pigment in ceramics and glass manufacturing, and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism by which manganous dicarbonate exerts its effects is primarily through its ability to release manganese ions (Mn2+). These ions can participate in various biochemical and chemical processes. In biological systems, manganese ions act as cofactors for several enzymes, including superoxide dismutase, which protects cells from oxidative damage. In industrial applications, manganese ions can act as catalysts, promoting the formation of desired products in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Manganese(II) carbonate (MnCO3): Similar in structure and properties, used in similar applications.
Manganese(II) oxide (MnO): Used as a precursor for other manganese compounds, but differs in its oxidation state and reactivity.
Manganese(IV) oxide (MnO2): A strong oxidizing agent, used in batteries and as a catalyst.
Uniqueness: Manganous dicarbonate is unique in its ability to release manganese ions in a controlled manner, making it useful in applications where a steady supply of manganese is required. Its stability and ease of handling also make it a preferred choice in various industrial and research settings.
Eigenschaften
CAS-Nummer |
68013-64-9 |
|---|---|
Molekularformel |
C2MnO6-2 |
Molekulargewicht |
174.96 g/mol |
IUPAC-Name |
manganese(2+);dicarbonate |
InChI |
InChI=1S/2CH2O3.Mn/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-4 |
InChI-Schlüssel |
WMOSTDJFFWYKNF-UHFFFAOYSA-J |
Kanonische SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















